4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid
Overview
Description
4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid is a complex organic compound that features a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl-protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl-protected amine, followed by the introduction of the cyclopropyl group. The ethoxy linkage is then formed, and finally, the boronic acid group is introduced. Each step requires specific reagents and conditions, such as the use of tert-butyl chloroformate for the protection step and boronic acid derivatives for the final step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to a variety of fluorinated or boron-containing derivatives .
Scientific Research Applications
4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials and in catalysis
Mechanism of Action
The mechanism of action of 4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom can enhance the compound’s stability and reactivity, while the tert-butoxycarbonyl group provides protection during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((Tert-butoxycarbonyl)amino)ethoxy)benzoic acid
- Tert-butoxycarbonyl-protected amino acid ionic liquids
Uniqueness
4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl-protected amine. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO5/c1-16(2,3)24-15(20)19(12-5-6-12)8-9-23-14-7-4-11(17(21)22)10-13(14)18/h4,7,10,12,21-22H,5-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTVADOHAGVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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